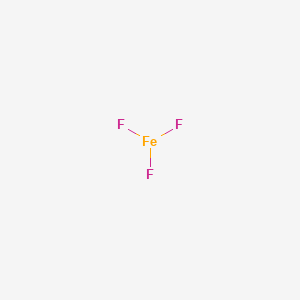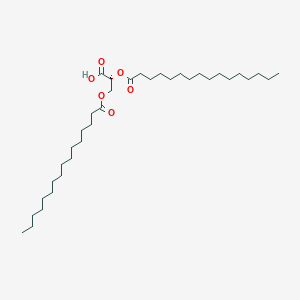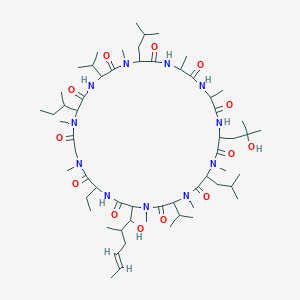
Ferric fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric fluoride, also known as iron(III) fluoride, is an inorganic compound with the chemical formula FeF₃. It exists in both anhydrous and hydrated forms, with the anhydrous form being white and the hydrated forms appearing light pink.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric fluoride can be synthesized through several methods. One common method involves treating anhydrous iron compounds with fluorine gas. Another practical approach is to treat iron(III) chloride with hydrogen fluoride, resulting in the formation of this compound and hydrochloric acid: [ \text{FeCl}_3 + 3 \text{HF} \rightarrow \text{FeF}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) chloride with hydrogen fluoride under controlled conditions. This method is favored due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ferric fluoride undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to iron(II) fluoride under specific conditions.
Substitution: this compound can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: this compound can oxidize organic compounds in the presence of an oxidizing agent.
Reduction: Reduction can be achieved using reducing agents such as hydrogen gas or metals like zinc.
Substitution: Substitution reactions often involve reagents like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Oxidized organic compounds.
Reduction: Iron(II) fluoride and other reduced products.
Substitution: Compounds where fluoride ions are replaced by other anions.
Scientific Research Applications
Ferric fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other iron compounds.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers, microelectronics, and as a component in lithium-ion batteries
Mechanism of Action
The mechanism of action of ferric fluoride involves its ability to interact with various molecular targets and pathways. In biological systems, this compound can participate in redox reactions, influencing iron metabolism and cellular processes. Its strong complex formation with fluoride ions allows it to act as a catalyst in certain reactions, enhancing reaction rates and efficiency .
Comparison with Similar Compounds
Ferric fluoride can be compared with other similar compounds, such as:
Iron(III) chloride: Unlike this compound, iron(III) chloride is more commonly used in industrial applications due to its higher solubility in water.
Manganese(III) fluoride: Similar to this compound, manganese(III) fluoride is used in research but has different chemical properties and reactivity.
Cobalt(III) fluoride: Cobalt(III) fluoride is another related compound with distinct electrochemical properties, making it suitable for different applications.
Uniqueness of this compound: this compound’s unique properties, such as its thermal stability, antiferromagnetic nature, and ability to form strong complexes with fluoride ions, make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
iron(3+);trifluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXXPRJOPFJRHA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Fe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)









